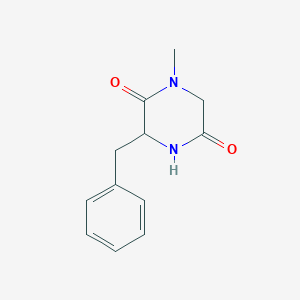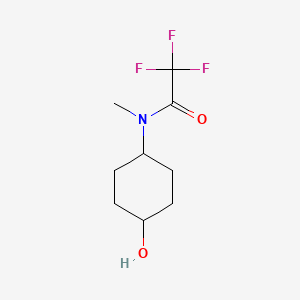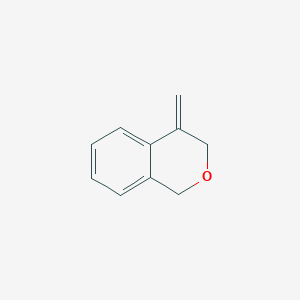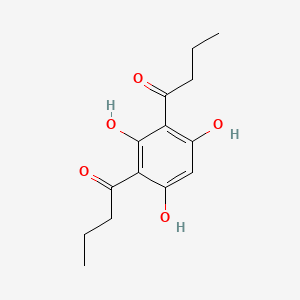
3-benzyl-1-methylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-1-methylpiperazine-2,5-dione is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a benzyl group at the 3-position and a methyl group at the 1-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-methylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction known for its efficiency in constructing heterocyclic scaffolds .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The Ugi reaction, due to its versatility and high atom economy, is often employed in industrial settings. Additionally, solid-phase synthesis and photocatalytic methods have been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-benzyl-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl and methyl groups on the piperazine ring.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-benzyl-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways . The compound’s ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids, contributes to its biological activity .
Comparison with Similar Compounds
3-Benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione: This compound has been studied for its anticancer properties and shares a similar piperazine-2,5-dione core.
2,5-Piperazinedione:
Uniqueness: 3-benzyl-1-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in biological targets, while the methyl group contributes to its overall stability and reactivity .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-benzyl-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-14-8-11(15)13-10(12(14)16)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15) |
InChI Key |
YDVJUIYQSWRVIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-3-[(4-piperidinyl)methyl]-1H-indole](/img/structure/B8678742.png)
![1-[(2-Fluorophenyl)methyl]cycloheptan-1-ol](/img/structure/B8678750.png)






![1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B8678813.png)

![[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)

![N''-[4-(2-Nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678860.png)
